molecular formula C19H17BrN2O2 B4315032 4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione

4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione

Cat. No.: B4315032
M. Wt: 385.3 g/mol
InChI Key: LLHRSCNKJFTKTD-UHFFFAOYSA-N
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Description

4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom, a dihydroisoquinoline moiety, and a methyl group attached to the indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione typically involves multiple steps, starting from commercially available precursors. The final product is obtained through a Horner–Wadsworth–Emmons olefination reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole core, bromine atom, and dihydroisoquinoline moiety make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-12-6-7-15-16(17(12)20)18(23)19(24)22(15)11-21-9-8-13-4-2-3-5-14(13)10-21/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHRSCNKJFTKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N(C(=O)C2=O)CN3CCC4=CC=CC=C4C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione
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4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione
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4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione
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4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione
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4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione
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4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione

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